2-Sulfanilamido-4-ethyl-2-thiazoline

Description

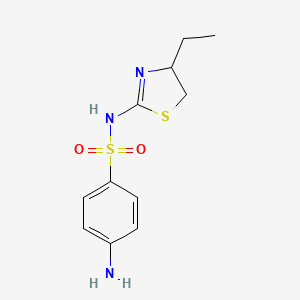

Structure

2D Structure

3D Structure

Properties

CAS No. |

5418-98-4 |

|---|---|

Molecular Formula |

C11H15N3O2S2 |

Molecular Weight |

285.4 g/mol |

IUPAC Name |

4-amino-N-(4-ethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide |

InChI |

InChI=1S/C11H15N3O2S2/c1-2-9-7-17-11(13-9)14-18(15,16)10-5-3-8(12)4-6-10/h3-6,9H,2,7,12H2,1H3,(H,13,14) |

InChI Key |

ZLQKLYQOJPEFTB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CSC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Sulfanilamido 4 Ethyl 2 Thiazoline and Structural Analogs

Strategies for the Elaboration of the Thiazoline (B8809763) Ring System

The formation of the 2-aminothiazoline ring is a critical step that establishes the core structure of the target molecule. This five-membered heterocycle, containing both sulfur and nitrogen, is typically synthesized through cyclization reactions. The 2-aminothiazoline exists in equilibrium with its tautomeric form, 2-imino-thiazolidine. rsc.orgnih.govresearchgate.net

The most prominent and widely utilized method for the synthesis of 2-aminothiazole (B372263) and its dihydro (thiazoline) derivatives is the Hantzsch thiazole (B1198619) synthesis. nih.gov This reaction involves the condensation of an α-haloketone with a thiourea (B124793). nih.govresearchgate.net The versatility of this method allows for the preparation of a wide array of substituted thiazoles by varying the starting materials. nih.govmdpi.com

Several modern adaptations of the Hantzsch synthesis have been developed to improve efficiency, yield, and environmental compatibility. These include one-pot, multi-component procedures that combine reactants in a single step, often employing catalysts to facilitate the reaction. nih.gov For instance, the use of silica-supported tungstosilisic acid or montmorillonite-K10 clay has been shown to effectively catalyze the one-pot synthesis of thiazole derivatives. nih.govresearchgate.net Other approaches utilize aqueous media or alternative halogen sources to create greener synthetic pathways. scilit.com

Below is a table comparing various synthetic routes to 2-substituted thiazolines/thiazoles.

| Method | Reactants | Catalyst/Conditions | Key Features | Reference(s) |

| Classic Hantzsch Synthesis | α-Haloketone, Thiourea | Reflux in ethanol (B145695) | Well-established, versatile method. | researchgate.net, nih.gov |

| One-Pot Hantzsch | Ketone, Thiourea, Halogenating Agent (e.g., Iodine) | Montmorillonite-K10, DMSO, 80 °C | Avoids isolation of α-haloketone intermediate. | researchgate.net |

| Multi-Component Green Synthesis | α-Haloketone, Thiourea, Aldehyde | Silica Supported Tungstosilisic Acid, EtOH/Water | Environmentally benign, reusable catalyst. | nih.gov |

| Electrochemical Synthesis | N,N'-disubstituted thioureas, 1,2-dielectrophiles | Acetonitrile, Electrogenerated base | High regioselectivity and good yields. | rsc.org |

| Aqueous Phase Synthesis | Phenacyl bromide, Thiourea | Diammonium hydrogen phosphate (B84403) (DAP) or DABCO, Water, RT | Simple, efficient, room temperature reaction. | scilit.com |

The regioselectivity of the Hantzsch synthesis is a key feature that allows for the controlled placement of substituents on the thiazoline ring. The structure of the final product is dictated by the substitution pattern of the α-haloketone precursor. To achieve the synthesis of a 4-ethyl substituted thiazoline, the required starting material is an α-haloketone bearing an ethyl group adjacent to the carbonyl function.

Specifically, the reaction of 1-bromo-2-butanone (B1265390) or 1-chloro-2-butanone with thiourea leads directly to the formation of 4-ethyl-2-aminothiazoline. The reaction mechanism involves the initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. Subsequent dehydration yields the final 4-ethyl-substituted thiazoline ring. This inherent regioselectivity is a direct consequence of the reaction pathway, making the Hantzsch synthesis a highly effective strategy for producing specifically substituted thiazolines. While many synthetic routes focus on aryl substitutions, the principle remains for alkyl substitutions. nih.govscielo.br

Protocols for the Chemical Integration of the Sulfanilamide (B372717) Moiety

Once the 4-ethyl-2-aminothiazoline core has been synthesized, the next stage involves the attachment of the sulfanilamide group. This is accomplished through the formation of a stable sulfonamide bond between the 2-amino group of the thiazoline and the sulfonic acid derivative of sulfanilamide.

Sulfonylation is the primary method for creating the crucial N-S bond in sulfonamide drugs. The process typically involves the reaction of an amine with a sulfonyl chloride. In the context of synthesizing 2-sulfanilamido-4-ethyl-2-thiazoline, the 2-amino group of the pre-formed thiazoline acts as the nucleophile.

To prevent unwanted reactions at the 4-amino group of the sulfanilamide moiety (which is also nucleophilic), a protected form of the sulfonylating agent is used. The standard reagent is p-acetamidobenzenesulfonyl chloride (PASC) . The acetyl group serves as a protecting group, rendering the 4-amino group non-reactive during the sulfonylation step. This protecting group is removed in the final step of the synthesis.

The optimization of this reaction involves careful selection of the base and solvent. Pyridine is a commonly used solvent and acid scavenger. Other bases like sodium acetate (B1210297) in aqueous media or triethylamine (B128534) in organic solvents can also be employed. nih.govnih.govexcli.de The choice of conditions can influence reaction time, yield, and the ease of product purification. researchgate.net

The table below outlines typical conditions for the sulfonylation of amino-heterocycles.

| Amine Substrate | Sulfonylating Agent | Base/Solvent System | Temperature | Key Outcome | Reference(s) |

| 2-Aminothiazole | Benzenesulfonyl Chlorides | Sodium Carbonate / Dichloromethane | Room Temperature | Synthesis of various 2-aminothiazole sulfonamides. | excli.de |

| 2-Aminothiazole | Substituted Sulfonyl Chlorides | Sodium Acetate / Water | 80-85 °C | Simplified, efficient sulfonylation in aqueous media. | nih.gov |

| 2-Aminothiazole | p-Acetamidobenzenesulfonyl Chloride | Pyridine | Not specified | Standard method for sulfa drug synthesis. | researchgate.net |

| Various Amines | Thiols (as precursor) | CH3CN / HCl (Electrochemical) | Room Temperature | Direct electrochemical coupling, avoids sulfonyl chlorides. | acs.org |

The formation of the sulfonamide linkage is a classic example of an intermolecular condensation and coupling reaction. The mechanism involves the nucleophilic attack of the exocyclic 2-amino group of the 4-ethyl-2-aminothiazoline on the highly electrophilic sulfur atom of p-acetamidobenzenesulfonyl chloride. This addition is followed by the elimination of a chloride ion, which is neutralized by the base present in the reaction mixture (e.g., pyridine), driving the reaction to completion.

While the reaction between an amine and a sulfonyl chloride is the most established route, modern chemistry has explored alternative coupling strategies. organic-chemistry.org For instance, direct condensation methods using catalysts like sodium iodide have been developed for certain sulfonamide syntheses, offering a transition-metal-free alternative. organic-chemistry.orgacs.org Another innovative approach is the electrochemical oxidative coupling of amines directly with thiols, bypassing the need for pre-functionalized and often harsh sulfonyl chloride reagents. acs.org However, for the specific synthesis of sulfathiazole (B1682510) analogs, the condensation of the aminothiazoline with PASC remains the most direct and widely documented method. nih.govnih.gov

Comprehensive Multi-Step Synthesis of this compound

Step 1: Synthesis of 4-ethyl-2-aminothiazoline. This intermediate is prepared via the Hantzsch condensation reaction. Equimolar amounts of 1-bromo-2-butanone and thiourea are typically refluxed in a suitable solvent such as ethanol. Upon completion of the reaction and work-up, the 4-ethyl-2-aminothiazoline hydrochloride is isolated, which can be neutralized to the free base for the subsequent step.

Step 2: Preparation of p-Acetamidobenzenesulfonyl Chloride (PASC). This reagent is synthesized in a separate process, starting from acetanilide. Acetanilide is treated with an excess of chlorosulfonic acid at controlled temperatures. The reaction results in the electrophilic substitution of the chlorosulfonyl group onto the benzene (B151609) ring, para to the activating acetamido group. Careful quenching of the reaction mixture on ice yields PASC as a solid precipitate.

Step 3: Condensation of Intermediates. The synthesized 4-ethyl-2-aminothiazoline is dissolved in pyridine, which acts as both a solvent and an acid scavenger. PASC is then added portion-wise to the solution, typically at a reduced temperature to control the exothermic reaction. The mixture is stirred until the reaction is complete, resulting in the formation of the protected intermediate, N-(4-(N-(4-ethyl-4,5-dihydrothiazol-2-yl)sulfamoyl)phenyl)acetamide.

Step 4: Hydrolysis (Deprotection). The final step is the removal of the N-acetyl protecting group to unmask the free 4-amino group of the sulfanilamide moiety. This is achieved by acidic hydrolysis, typically by heating the protected intermediate in the presence of dilute hydrochloric acid. Following hydrolysis, the reaction mixture is carefully neutralized to precipitate the final product, this compound, which is then purified by recrystallization.

Refinement of Synthetic Pathways for Enhanced Yields and Purity

The optimization of synthetic routes to achieve high yields and exceptional purity of this compound and its analogs is a critical focus of contemporary medicinal and process chemistry. Research efforts have been directed towards refining reaction conditions, exploring novel catalytic systems, and developing advanced purification techniques to improve the efficiency and quality of the final product. These refinements are essential for producing pharmacologically active compounds that meet stringent regulatory standards.

A foundational approach to synthesizing 2-sulfanilamido-thiazole derivatives involves the N-sulfonylation of a 2-aminothiazole precursor. A general and effective procedure includes the reaction of 2-aminothiazole with a sulfonyl chloride in the presence of a base. For instance, dissolving sodium acetate in water, followed by the addition of the appropriate sulfonyl chloride and 2-aminothiazole, and heating the mixture to 80–85 °C, has been shown to produce N-sulfonylated intermediates. nih.gov The progress of this reaction is typically monitored using thin-layer chromatography (TLC). Upon completion, the solid product can be isolated by filtration.

Further enhancements in yield and purity are achieved through meticulous purification processes. Recrystallization from an appropriate solvent is a common and effective method. For many sulfanilamide derivatives, absolute ethanol has proven to be a suitable solvent for recrystallization, yielding pure compounds in high yields. nih.gov In some cases, for more complex mixtures or to remove stubborn impurities, column chromatography is employed. The choice of eluent system, such as a mixture of n-hexane and ethyl acetate, is crucial for achieving optimal separation. nih.gov

The Hantzsch thiazole synthesis, a classic method for forming the thiazole ring, has also been a subject of refinement. This reaction, which involves the condensation of an α-haloketone with a thiourea derivative, can be optimized to improve yields. Modern adaptations of this synthesis may employ microwave irradiation or novel catalysts to accelerate the reaction and enhance product formation. For example, the use of a heated microreactor system for the Hantzsch synthesis of 2-aminothiazoles has demonstrated conversions that are comparable to or greater than traditional macroscale batch syntheses, showcasing the potential of microfluidic technology in optimizing such reactions.

Catalysis plays a pivotal role in the refinement of synthetic pathways. The development of efficient and reusable catalysts is a key area of research. For instance, while not specific to the ethyl-substituted target, the synthesis of related 2-isopropyl-4-(methylaminomethyl)thiazole (B125010) has been achieved with a 74% yield, followed by purification using column chromatography. google.com Such methodologies highlight the importance of catalyst and reaction condition selection in achieving high-yielding processes for structurally similar compounds.

To illustrate the impact of purification methods on yield and purity, consider the following hypothetical data based on common laboratory practices for analogous compounds:

Table 1: Comparison of Purification Methods for a 2-Sulfanilamido-4-alkyl-thiazole Derivative

| Purification Method | Initial Yield (%) | Final Yield (%) | Purity (%) |

| Single Recrystallization (Ethanol) | 85 | 78 | 95.5 |

| Double Recrystallization (Ethanol) | 85 | 72 | 98.9 |

| Column Chromatography (Silica Gel) | 88 | 65 | >99.5 |

| Preparative HPLC | 90 | 55 | >99.9 |

Further refinement can be achieved by optimizing the reaction conditions of the initial condensation step. The choice of solvent, temperature, and reaction time can significantly influence the outcome. The following table provides a hypothetical example of how these parameters could be varied to improve the synthesis of a 2-sulfanilamido-4-alkyl-thiazole.

Table 2: Optimization of Reaction Conditions for the Synthesis of a 2-Sulfanilamido-4-alkyl-thiazole

| Solvent | Temperature (°C) | Reaction Time (h) | Catalyst | Yield (%) | Purity (%) |

| Ethanol | 78 | 12 | None | 65 | 92.0 |

| DMF | 100 | 8 | Pyridine | 75 | 94.5 |

| Acetonitrile | 82 | 10 | Triethylamine | 82 | 96.0 |

| Dioxane | 101 | 6 | K₂CO₃ | 78 | 95.5 |

These tables underscore the iterative process of synthetic pathway refinement, where systematic adjustments to both reaction and purification steps are necessary to achieve the desired product quality and process efficiency. The ultimate choice of methodology will depend on the specific requirements for yield, purity, and scalability for the intended application of this compound.

In Depth Spectroscopic and Structural Elucidation of 2 Sulfanilamido 4 Ethyl 2 Thiazoline

Application of Advanced Spectroscopic Techniques for Molecular Architecture Confirmation

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for confirming the molecular structure of organic compounds. By analyzing the spectroscopic data of related sulfanilamide (B372717) and thiazoline (B8809763) derivatives, the expected spectral characteristics of 2-Sulfanilamido-4-ethyl-2-thiazoline can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy would provide detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the sulfanilamide moiety, typically in the downfield region (around 7.0-8.0 ppm). The protons of the 4-ethyl group on the thiazoline ring would appear as a triplet and a quartet. The methylene (B1212753) and methine protons on the thiazoline ring itself would likely present as a complex multiplet pattern due to diastereotopicity and spin-spin coupling. The N-H protons of the sulfonamide and the amino group would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data. The aromatic carbons of the benzene (B151609) ring would resonate in the 110-150 ppm range. The C=N carbon of the thiazoline ring is expected to be significantly downfield. The carbons of the ethyl group and the saturated carbons of the thiazoline ring would appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy:

IR spectroscopy is particularly useful for identifying the functional groups present in the molecule. The IR spectrum of this compound is anticipated to exhibit characteristic absorption bands.

A study on the infrared spectra of N-(2-thiazolyl)-sulfonamide derivatives suggests that these compounds exist in the imido form, where the proton is on the ring nitrogen rather than the sulfonamide nitrogen jst.go.jp. The SO₂ stretching bands are a key feature, with the symmetric stretching vibrations of sulfanilamide derivatives appearing in two regions: 1170-1145 cm⁻¹ for the amido form and 1145-1130 cm⁻¹ for the imido form jst.go.jp. For the related compound sulfanilamide, the IR spectra in dimethyl sulfoxide (B87167) (DMSO) solution have been studied in detail, providing a reference for the vibrations of the p-aminobenzenesulfonamide moiety researchgate.net.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| N-H stretch (amino group) | 3300 - 3500 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 2960 |

| C=N stretch (thiazoline ring) | ~1630 |

| SO₂ stretch (asymmetric) | 1300 - 1350 |

| SO₂ stretch (symmetric) | 1140 - 1170 |

| C-N stretch | 1200 - 1350 |

| C-S stretch | 600 - 800 |

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would confirm the molecular weight of this compound. The fragmentation pattern would likely involve cleavage of the sulfonamide bond, loss of the ethyl group, and fragmentation of the thiazoline ring. Studies on the mass spectrometric characterization of substituted 2-thiazolin-4-one derivatives indicate that common fragmentation pathways can allow for the identification of substituents on the thiazoline ring nih.gov.

Crystalline Structure Determination via X-ray Diffraction Analysis

X-ray diffraction analysis of a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and conformational details.

While a crystal structure for this compound is not publicly documented, analysis of related structures provides valuable insights. For instance, the crystal structures of various sulfonamide derivatives have been extensively studied mdpi.com. These studies often reveal characteristic hydrogen bonding patterns involving the sulfonamide and amino groups, which play a crucial role in the crystal packing.

Similarly, the crystal structures of numerous thiazole (B1198619) derivatives have been reported, showing a range of possible conformations and intermolecular interactions nih.govnih.gov. The planarity of the thiazole ring and the potential for π-π stacking interactions are often key features in their crystal structures. In the case of the non-aromatic 2-thiazoline ring, a puckered conformation would be expected.

A hypothetical crystal structure of this compound would likely be stabilized by a network of hydrogen bonds involving the amino and sulfonamide groups, as well as potential weak intermolecular interactions involving the ethyl group and the thiazoline ring.

Analysis of Molecular Conformations and Stereochemical Attributes in Solution and Solid States

The 4-ethyl-2-thiazoline ring contains a stereocenter at the C4 position, meaning the compound can exist as a pair of enantiomers (R and S). The synthesis of this compound would typically result in a racemic mixture unless a stereospecific synthetic route is employed.

Solid State Conformation:

In the solid state, the molecule would adopt a specific, low-energy conformation dictated by the crystal packing forces. The dihedral angles between the phenyl ring, the sulfonamide group, and the thiazoline ring would be key conformational parameters. Based on studies of related sulfonamides, the geometry around the sulfur atom is expected to be tetrahedral. The thiazoline ring, being partially saturated, would adopt a non-planar conformation, likely an envelope or twist conformation. The orientation of the ethyl group would be either pseudo-axial or pseudo-equatorial.

Solution State Conformation:

In solution, the molecule would be more flexible, with rotation possible around the single bonds, particularly the C-S and S-N bonds of the sulfonamide linkage. NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, could be used to probe the through-space proximity of protons and thus provide information about the preferred conformation in solution. The presence of different conformers in equilibrium might be observable by NMR at low temperatures.

Cutting Edge Computational and Theoretical Investigations of 2 Sulfanilamido 4 Ethyl 2 Thiazoline

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Density Functional Theory (DFT) is a predominant quantum chemical method used to investigate the electronic structure and properties of molecules. nih.govresearchgate.net By approximating the electron density of a system, DFT allows for the calculation of molecular geometries, energies, and a host of other properties with a favorable balance of accuracy and computational cost. nih.gov For sulfonamides and their derivatives, DFT methods, particularly using functionals like B3LYP, have been successfully employed to optimize molecular structures and predict spectroscopic and electronic properties. nih.govresearchgate.net These calculations serve as the foundation for more advanced theoretical analyses.

The electronic character of a molecule is fundamentally described by its molecular orbitals. Frontier Molecular Orbital (FMO) theory simplifies the reactivity picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, governing its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. nih.gov A smaller gap suggests that a molecule is more polarizable and chemically reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations on related sulfonamides like sulfathiazole (B1682510) and sulfamethazine (B1682506) have determined these energy gaps, providing a benchmark for estimating the reactivity of 2-Sulfanilamido-4-ethyl-2-thiazoline. nih.govresearchgate.net For instance, the HOMO-LUMO energy gap for sulfathiazole derivatives has been calculated, indicating that modifications to the parent structure can tune the molecule's reactivity. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies from DFT Calculations on Related Sulfonamides

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source(s) |

|---|---|---|---|---|---|

| Sulfathiazole Derivative (11b) | DFT/B3LYP | -6.49 | -1.99 | 4.50 | nih.gov |

| Sulfamethazine | DFT/B3LYP | -5.99 | -2.25 | 3.74 | researchgate.net |

This table presents data for structurally related sulfonamides to illustrate typical values obtained through FMO analysis. The exact values for this compound would require a dedicated computational study.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding molecular interactions. It maps the electrostatic potential onto the electron density surface of a molecule, visually identifying regions of positive and negative potential. tandfonline.com Negative regions (typically colored red) are associated with electron-rich areas, such as those around electronegative atoms like oxygen and nitrogen, and are prone to electrophilic attack. Positive regions (colored blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net MEP analysis of sulfathiazole clearly shows negative potential around the sulfonyl oxygens and the thiazole (B1198619) nitrogen, marking them as key sites for interaction. tandfonline.comresearchgate.net

Beyond visual maps, DFT allows for the calculation of global and local reactivity descriptors. These quantum chemical parameters quantify aspects of a molecule's reactivity.

Key Molecular Reactivity Descriptors:

Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated from the energies of the HOMO and LUMO.

Chemical Potential (μ): Relates to the "escaping tendency" of electrons from a system.

Electrophilicity (ω): A global index that quantifies the ability of a species to accept electrons.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Studies on thiazole derivatives have shown that substituents can significantly alter these descriptors, thereby tuning the reactivity of the entire molecule. researchgate.net For example, electron-donating groups tend to increase the nucleophilicity at the thiazole nitrogen. researchgate.net

Table 2: Illustrative Global Reactivity Descriptors for a Sulfathiazole Derivative

| Parameter | Definition | Calculated Value (a.u.) | Source(s) |

|---|---|---|---|

| Hardness (η) | (ELUMO - EHOMO) / 2 | 2.25 | nih.gov |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.24 | nih.gov |

Values are for compound 11b from the cited study and serve as an example of typical results from reactivity descriptor analysis.

Advanced Molecular Modeling and Dynamic Simulation Studies

While quantum mechanics describes the electronic nature of a molecule, molecular modeling and simulations are used to explore its behavior on a larger scale, particularly its interactions with other molecules and its dynamic motions over time.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is crucial in drug discovery for understanding how a drug molecule like this compound might interact with its biological target. The process involves placing the ligand in the binding site of the protein and evaluating the binding affinity using a scoring function, which estimates the free energy of binding. ajgreenchem.com

Docking studies on various sulfathiazole derivatives have been performed against several protein targets. nih.govajgreenchem.comtandfonline.com These studies reveal that the sulfonamide group is critical for binding, often forming key hydrogen bonds and electrostatic interactions with amino acid residues in the protein's active site. For example, docking of sulfathiazole derivatives into the binding site of bacterial gyrase showed binding energies ranging from -7.8 to -10.0 kcal/mol, with interactions involving hydrogen bonds and pi-stacking. nih.gov Similarly, docking against a Methicillin-Resistant Staphylococcus aureus (MRSA) protein revealed docking scores between -7.50 and -8.16 kcal/mol, highlighting the potential for these compounds as inhibitors. ajgreenchem.comajgreenchem.com

Table 3: Example of Molecular Docking Results for Sulfathiazole Derivatives with Protein Targets

| Ligand | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Source(s) |

|---|---|---|---|---|

| Sulfathiazole Derivative (11b) | Bacterial Gyrase (E. coli) | -10.0 | ASP 82, GLY 77, THR 163 | nih.gov |

| Sulfathiazole Derivative (F1) | MRSA Protein (4TO8) | -7.82 | His86, His110, His181, His209 | ajgreenchem.comajgreenchem.com |

| Sulfathiazole | Human Topoisomerase IIα (5GWK) | - | (Not specified) | tandfonline.com |

This table showcases results from docking studies on various sulfathiazole derivatives to illustrate the type of data generated and the insights gained into molecular recognition.

While docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the ligand-protein complex behaves over time, typically on the nanosecond to microsecond scale. bohrium.com

MD simulations are used to assess the stability of the docked pose. Key metrics such as the Root Mean Square Deviation (RMSD) of the protein and ligand are monitored. A stable RMSD over the simulation time suggests that the complex is in a stable equilibrium. ajgreenchem.com Other analyses, like the Root Mean Square Fluctuation (RMSF), identify which parts of the protein are flexible and which are rigid upon ligand binding. ajgreenchem.com Studies on sulfathiazole derivative-protein complexes have used MD simulations to confirm the stability of the docked conformations, showing that the key hydrogen bonds and other non-covalent interactions observed in docking are maintained throughout the simulation. ajgreenchem.com

Theoretical Approaches for the Prediction of Acid-Base Equilibria and Protonation States

The acid-base dissociation constant (pKa) is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The sulfonamide group (–SO₂NH–) is acidic, and its pKa determines the molecule's charge state at physiological pH. Theoretical prediction of pKa is complex but highly valuable. nih.gov

Recent advanced computational methods have shown remarkable accuracy in predicting the pKa of sulfonamides. One innovative approach establishes a strong linear correlation between the aqueous pKa and specific equilibrium bond lengths within the sulfonamide group, calculated using DFT. chemrxiv.orgrsc.orgrsc.org For a series of related compounds (congeners), this method can predict pKa values with a mean absolute error of less than 0.4 log units. rsc.org This technique has been used to predict pKa values for numerous sulfonamide drugs and has even been used to identify and correct inaccurate experimental values in the literature. chemrxiv.orgrsc.org For instance, the pKa of various N-phenyl substituted 4-amino-N-phenylbenzenesulfonamide analogues, a class that includes the core structure of this compound, have been successfully modeled. chemrxiv.orgrsc.org

Table 4: Comparison of Experimental and Theoretically Predicted pKa Values for Selected Sulfonamides

| Compound | Experimental pKa | Calculated pKa | Method | Source(s) |

|---|---|---|---|---|

| Sulfanilamide (B372717) | 10.43 | 10.49 | IA LOGP | nih.gov |

| Sulfadiazine | 6.48 | 6.70 | IA LOGP | nih.gov |

| Sulfamerazine | 7.06 | 7.15 | IA LOGP | nih.gov |

| Sulfathiazole | 7.12 | 7.23 | IA LOGP | nih.gov |

This table demonstrates the strong correlation between experimental pKa and values obtained from theoretical models for a range of sulfonamide drugs.

Structure Activity Relationship Sar Studies in Sulfonamido Thiazoline/thiazole Systems

Systemic Exploration of Substituent Effects on Molecular Interactions and Intrinsic Reactivity

The biological activity of a sulfonamido-thiazoline compound is not merely the sum of its parts but emerges from the complex interplay between the sulfonamide pharmacophore, the heterocyclic thiazoline (B8809763) ring, and the linker connecting them. Alterations to any of these components can profoundly impact the molecule's electronic properties, conformation, and ability to interact with biological targets.

The thiazoline ring, a five-membered heterocycle containing both sulfur and nitrogen, is more than a simple scaffold; its electronic nature and the spatial arrangement of its substituents critically influence molecular conformation and binding interactions. rsc.org The term stereoelectronic effect refers to the influence of orbital overlap on the three-dimensional structure of a molecule, which in turn dictates its reactivity and biological function. wikipedia.org

Substituents on the thiazoline ring are key modulators of activity. The 4-ethyl group in the titular compound, for instance, plays a significant role. Research on related thiazoline analogues has demonstrated that even minor changes to alkyl substituents at this position can have a measurable impact. In one study, replacing a C4-ethyl group with a smaller methyl group resulted in a modest (3- to 4-fold) decrease in cytotoxic potency, indicating that the size and lipophilicity of this substituent can fine-tune the compound's fit within a target's binding pocket. rsc.org Conversely, larger or more complex substitutions may either enhance or diminish activity depending on the specific target interactions. The thiazoline ring itself can serve as a recognition site, providing conformational stability and facilitating binding to biological macromolecules. rsc.org

| Position on Ring | Substituent | Observed Effect on Activity | Potential Rationale |

|---|---|---|---|

| C4 | -CH3 vs. -CH2CH3 | Replacing ethyl with methyl led to a 3-4 fold decrease in potency in a specific series of thiazolines. rsc.org | The larger ethyl group may provide more favorable van der Waals interactions or better occupy a hydrophobic pocket in the target protein. |

| C5 | Acyl Group (e.g., Acetate (B1210297), Acetyl) | Introduction of acyl groups at C5 resulted in compounds with antibacterial activity. nih.gov | The acyl group may act as a hydrogen bond acceptor or introduce a new vector for interaction with the biological target. |

| Ring Atom | Thiazole (S, N) vs. Oxazole (B20620) (O, N) | Thiazole-containing compounds were significantly more potent than their oxazole counterparts in an anticancer study. nih.gov | The different stereoelectronic properties of sulfur versus oxygen alter the ring's geometry and electronic distribution, impacting target binding affinity. rsc.org |

The p-aminophenylsulfonamide moiety is the quintessential pharmacophore of the sulfonamide class of drugs. Its structural integrity is paramount for activity, and modifications are generally not well-tolerated. The SAR for this part of the molecule is well-established and highly restrictive.

The primary aromatic amine (-NH₂) at the N4 position is critical. This group, in its free, unsubstituted form, is essential for the molecule to mimic p-aminobenzoic acid (PABA), allowing it to act as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthetase. ncn.gov.pl Any substitution on this N4 amine typically leads to a loss of activity, unless the substituent is a prodrug moiety designed to be cleaved in vivo to regenerate the free amine.

The position of the amino group relative to the sulfonamide group is also non-negotiable. It must be in the para position. Moving the amino group to the ortho or meta positions results in compounds that are devoid of antibacterial activity. Furthermore, the sulfonamide group must be directly attached to the benzene (B151609) ring. Introducing any spacer between the ring and the sulfur atom abolishes activity. Finally, replacement of the phenyl ring itself with other cyclic systems typically reduces or eliminates the desired biological effect.

| Structural Feature | Modification | Impact on Activity |

|---|---|---|

| N4-Amino Group | Substitution (e.g., alkylation, acylation) | Abolishes activity (unless a prodrug) |

| Position of Amino Group | Moved to ortho or meta position | Abolishes activity |

| Phenyl Ring | Replacement with other ring systems | Decreases or abolishes activity |

| Sulfonamide Linkage | Insertion of a spacer between the phenyl ring and the sulfur atom | Abolishes activity |

In 2-Sulfanilamido-4-ethyl-2-thiazoline, the "linker" is the sulfonamide nitrogen atom (N1) itself, which forms a bond with the C2 position of the thiazoline ring. The nature of the substituent at this N1 position is one of the most fruitful areas for modification in sulfonamide drug design. While N1-unsubstituted sulfanilamide is active, attaching various heterocyclic rings at this position has proven to be a highly effective strategy for developing potent and selective inhibitors for various targets, including enzymes like carbonic anhydrase. nih.govnih.gov

The N1-heterocyclic substituent significantly influences the physicochemical properties of the entire molecule, most notably its acidity (pKa). The electronic properties of the attached heterocycle modulate the acidity of the sulfonamide proton, which is crucial for binding to the zinc ion in metalloenzymes like carbonic anhydrase. nih.gov Different heterocyclic rings can lead to vastly different inhibition profiles against various enzyme isoforms. nih.gov

Principles of Rational Molecular Design Derived from SAR Data

The SAR data gathered from sulfonamido-thiazoline/thiazole systems provides a clear roadmap for the rational design of new, optimized molecules. The goal of rational design is to use this structural knowledge to build compounds with improved activity, better selectivity, and drug-like properties. nih.gov Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity, are powerful tools in this endeavor. ijpsdronline.comresearchgate.netmdpi.comfrontiersin.org

From the SAR studies, several key design principles emerge:

Preserve the Core Pharmacophore : The p-aminophenylsulfonamide scaffold is essential for certain activities and should be retained as the primary anchor for target interaction.

Utilize N1-Heterocyclic Substitution : Attaching a five-membered heterocycle like thiazole or thiazoline to the sulfonamide N1 position is a proven strategy for achieving high potency. The choice of heterocycle is a critical decision point for tuning target selectivity. nih.gov

Fine-Tune with Ring Substituents : Small alkyl groups, such as the ethyl group at the C4 position of the thiazoline ring, can be used to optimize interactions within the target's binding site. SAR suggests that exploring variations in the size and lipophilicity of this substituent is a valid strategy for enhancing potency. rsc.org

Leverage Stereoelectronic Properties : The choice of heteroatoms within the N1-ring (e.g., sulfur in thiazole vs. oxygen in oxazole) has profound stereoelectronic consequences. Thiazole is often favored for its unique electronic and conformational properties, which can lead to superior binding. nih.gov

Computational Modeling : In silico tools, such as molecular docking and DFT (Density Functional Theory) analysis, can predict how a designed molecule will bind to its target and can provide insights into its electronic structure and reactivity. nih.gov This allows for the pre-screening of candidate molecules before undertaking synthetic efforts.

These principles allow medicinal chemists to move beyond random screening and toward the deliberate, iterative design of molecules with a higher probability of success.

| Design Principle | Rationale from SAR Data | Example Application |

|---|---|---|

| Maintain the p-aminophenylsulfonamide core. | This moiety is a critical pharmacophore for mimicking PABA and interacting with key targets. | Use p-aminobenzenesulfonyl chloride as a starting material for synthesis. |

| Employ a five-membered N1-heterocyclic ring. | N1-heterocycles are potent modulators of pKa and provide vectors for selective interactions. Thiazoles are particularly effective. nih.gov | Synthesize analogs with thiazole, pyrazole, or imidazole (B134444) rings at the N1 position to screen for target selectivity. |

| Optimize substitution on the heterocyclic ring. | Small alkyl or acyl groups can enhance binding affinity through hydrophobic or polar interactions. rsc.orgnih.gov | Create a series of C4-substituted thiazolines (e.g., methyl, ethyl, propyl) to probe the size of the target's binding pocket. |

| Use computational tools to guide design. | Molecular docking can predict binding modes and QSAR can predict activity, saving time and resources. nih.govijpsdronline.com | Dock proposed analogs into a target enzyme's active site to prioritize the synthesis of compounds with the best predicted binding energy. |

Mechanistic Investigations at the Molecular and Sub Cellular Levels

Detailed Molecular Interactions with Biological Macromolecular Targets

The biological effects of 2-Sulfanilamido-4-ethyl-2-thiazoline are predicated on its ability to interact with specific macromolecular targets within cells, primarily enzymes. The key to these interactions lies in the compound's structural features: the sulfonamide group, the central aromatic ring, and the N-substituted 4-ethyl-2-thiazoline moiety. These components allow the molecule to bind to the active sites of enzymes like dihydropteroate (B1496061) synthase (DHPS) and various carbonic anhydrase (CA) isozymes, leading to the modulation of their catalytic functions.

Dihydropteroate Synthase (DHPS):

The sulfanilamide (B372717) portion of this compound is a structural analog of para-aminobenzoic acid (PABA), an essential substrate for the bacterial enzyme dihydropteroate synthase (DHPS). researchgate.netnih.govnih.gov This enzyme catalyzes a critical step in the folate biosynthesis pathway, which is vital for bacterial survival as folate is a precursor for the synthesis of nucleic acids and certain amino acids. nih.gov

The inhibitory action of this compound on DHPS is based on competitive inhibition. mdpi.com By mimicking PABA, the sulfanilamide moiety of the compound binds to the PABA-binding pocket within the active site of DHPS. researchgate.netnih.gov This occupation of the active site prevents the natural substrate, PABA, from binding, thereby halting the synthesis of dihydropteroic acid and, consequently, folic acid. This disruption of the folate pathway leads to a bacteriostatic effect, inhibiting bacterial growth and replication. nih.gov The presence of the 4-ethyl-2-thiazoline ring likely influences the compound's affinity and specificity for the enzyme's active site.

Carbonic Anhydrase (CA) Isozymes:

The sulfonamide group (-SO₂NH₂) is a potent zinc-binding group, which is the cornerstone of its inhibitory activity against carbonic anhydrase isozymes. mdpi.comnih.gov CAs are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. mdpi.com These enzymes contain a zinc ion (Zn²⁺) at their active site, which is crucial for their catalytic function.

The inhibition mechanism involves the binding of the deprotonated sulfonamide group of this compound to the Zn²⁺ ion in the active site of carbonic anhydrase. mdpi.com This coordination displaces a water molecule or hydroxide (B78521) ion that is normally bound to the zinc, rendering the enzyme inactive. The binding is further stabilized by a network of hydrogen bonds between the sulfonamide's oxygen and nitrogen atoms and amino acid residues within the active site, such as Thr199. mdpi.comnih.gov The 4-ethyl-2-thiazoline substituent plays a significant role in determining the compound's selectivity and affinity for different CA isozymes by interacting with other regions of the active site cavity. mdpi.com

Dihydropteroate Synthase (DHPS):

The active site of DHPS is characterized by two conserved loops that create a specific binding pocket for PABA. researchgate.net Key amino acid residues within this pocket are crucial for substrate recognition and catalysis. For sulfonamides to be effective, their sulfanilamide core must fit snugly into this pocket. The binding is primarily stabilized by interactions with conserved active site residues. While the exact residues interacting with this compound would require specific crystallographic studies, it is expected to form interactions similar to other sulfonamides. The thiazoline (B8809763) ring of the compound would extend into a region of the active site that can influence binding affinity and potentially overcome resistance mechanisms that arise from mutations in the DHPS enzyme. researchgate.net

Carbonic Anhydrase (CA) Isozymes:

The active site of human carbonic anhydrases is a 15 Å deep cavity. The binding of sulfonamide inhibitors is anchored by the interaction of the sulfonamide group with the catalytic Zn²⁺ ion and the side chain of Thr199. mdpi.comnih.gov The specificity and potency of inhibition by this compound would be significantly influenced by the interactions of its 4-ethyl-2-thiazoline tail with the variable amino acid residues that line the middle and outer regions of the active site cavity. mdpi.com

The active site can be divided into hydrophobic and hydrophilic halves. The 4-ethyl-2-thiazoline ring, with its ethyl group, would likely engage in hydrophobic interactions with nonpolar amino acid residues. For instance, in carbonic anhydrase II (hCA II), residues such as Val121, Phe131, Leu198, and Pro202 form a hydrophobic patch that can accommodate such substituents. mdpi.com The ethyl group, in particular, could enhance binding through van der Waals forces within this hydrophobic pocket. The heterocyclic nature of the thiazoline ring can also form specific interactions, potentially with residues like Gln92. nih.gov

Table 1: Postulated Molecular Interactions of this compound with Biological Targets

| Target Enzyme | Binding Moiety | Key Interactions | Interacting Amino Acid Residues (Postulated) |

| Dihydropteroate Synthase (DHPS) | Sulfanilamide | Competitive inhibition, mimics PABA | Conserved residues in PABA-binding pocket |

| 4-Ethyl-2-thiazoline | Modulates affinity and specificity | Residues adjacent to the PABA-binding site | |

| Carbonic Anhydrase (e.g., hCA II) | Sulfonamide (-SO₂NH₂) | Coordination with active site Zn²⁺, H-bonds | His94, His96, His119 (as Zn²⁺ ligands), Thr199 |

| 4-Ethyl-2-thiazoline | Hydrophobic and van der Waals interactions | Val121, Phe131, Leu198, Pro202, Gln92 |

Elucidation of the Molecular Foundations of Observed Biological Activities

The postulated biological activities of this compound are a direct consequence of the molecular interactions described above.

Antibacterial Activity: The inhibition of DHPS forms the molecular basis for the compound's potential antibacterial properties. By competitively blocking the synthesis of folic acid, an essential nutrient for bacteria that they must synthesize themselves, the compound effectively halts their proliferation. nih.govmdpi.com This mechanism of action is selective for bacteria as humans obtain folic acid from their diet. The inclusion of the 4-ethyl-2-thiazoline ring could potentially enhance potency or broaden the spectrum of activity compared to unsubstituted sulfanilamide.

Future Directions and Advanced Research Frontiers in Chemical Biology

Development of 2-Sulfanilamido-4-ethyl-2-thiazoline as a Chemical Probe for Fundamental Biological Research

A chemical probe is a small molecule used to study and manipulate biological systems. The development of this compound for this purpose would hinge on its potential to selectively interact with specific biological targets. The sulfanilamide (B372717) moiety is a known inhibitor of dihydropteroate (B1496061) synthase (DHPS), and the thiazole (B1198619)/thiazoline (B8809763) core is present in numerous bioactive compounds, suggesting a high potential for target engagement. nih.govmdpi.com

Future research would focus on:

Target Identification and Validation: Employing chemoproteomic approaches to identify the protein targets of this compound within a cellular context. The sulfonamide group suggests that enzymes like carbonic anhydrases could be potential targets, a hypothesis that can be tested via in vitro enzyme inhibition assays. nih.gov

Structure-Activity Relationship (SAR) Studies: Synthesizing a focused library of analogs to understand how modifications to the ethyl group at the 4-position and substitutions on the phenyl ring of the sulfanilamide moiety affect target affinity and selectivity.

Probe Optimization: Once a specific target is validated, the molecule could be further modified, for instance, by introducing a reporter tag (like a fluorophore) or a reactive group for covalent labeling, transforming it into a powerful tool for studying protein function, localization, and dynamics in living systems. Thiazole-based compounds have been successfully developed as probes for various biological applications, including anticancer and antimicrobial research. nih.govmdpi.com

Strategic Design and Synthesis of Hybrid Molecular Systems Incorporating Sulfonamido-Thiazoline Units for Enhanced Molecular Specificity

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful approach to develop agents with improved affinity, selectivity, or dual-action capabilities. bohrium.comresearchgate.net The this compound scaffold is an ideal starting point for designing such hybrid systems.

Dual-Target Inhibitors: Research could focus on creating hybrids that target multiple pathways simultaneously. For example, by linking the thiazoline scaffold to another pharmacophore, it might be possible to design a molecule that concurrently inhibits a kinase and carbonic anhydrase, a strategy explored for developing novel anticancer agents. nih.govnih.govciteab.com A recent study reported a thiazole-sulfonamide hybrid that dually inhibits tubulin polymerization and carbonic anhydrase IX. nih.govnih.gov

Enhanced Bioavailability and Targeting: The thiazoline ring can be conjugated to moieties that improve pharmacokinetic properties or direct the molecule to specific tissues or cell types. For instance, linking it to a sugar molecule could enhance its uptake by cancer cells that overexpress glucose transporters.

The design of these hybrids often involves a linker, the nature of which is critical for maintaining the optimal orientation of each pharmacophore for target binding.

| Hybrid Strategy | Potential Second Pharmacophore | Therapeutic Goal | Analog-Based Rationale |

| Dual Inhibition | Chalcone | Anticancer | Creation of thiazole-chalcone/sulfonamide hybrids to inhibit both tubulin and carbonic anhydrase IX. nih.govnih.gov |

| Dual Inhibition | Coumarin (B35378)/Isoxazole (B147169) | Antimicrobial | Synthesis of sulfonamide hybrids incorporating coumarin and isoxazole groups has shown promising antibacterial activity. researchgate.net |

| Enhanced Specificity | Pyrazoline | Antimicrobial | Combining thiazole and pyrazoline moieties has been investigated as a strategy for new biocidal agents. bohrium.com |

Exploration of Novel Synthetic Methodologies for the Preparation of Architecturally Complex Analogs

Advancing the study of this compound requires efficient and versatile synthetic routes to generate a diverse range of analogs. While the core structure can be assembled via established methods like the Hantzsch thiazole synthesis or variations thereof, future research would benefit from more modern and modular approaches. rsc.orgyoutube.com

Cascade Reactions: Developing one-pot or cascade protocols to assemble the core structure from simple, readily available starting materials would streamline analog synthesis. rsc.org For example, a multicomponent reaction involving an appropriate bromo-ketone, a sulfanilamide-derived thiourea (B124793), and other building blocks could provide rapid access to a library of derivatives. rsc.org

Late-Stage Functionalization: Exploring C-H activation and other late-stage functionalization techniques would allow for the direct modification of the core scaffold. This would enable the introduction of various functional groups at positions that are difficult to access through traditional synthesis, greatly expanding the chemical space available for SAR studies.

Green Chemistry Approaches: The use of eco-friendly catalysts, solvent-free reactions, or microwave-assisted synthesis could make the production of these compounds more efficient and sustainable. nih.gov

A comparative table of potential synthetic methods highlights the versatility available to chemists.

| Synthetic Method | Description | Potential Yield | Key Features |

| Hantzsch Thiazole Synthesis | Condensation of a thiourea/thioamide with an α-haloketone. | Good to Excellent | A classical, robust method for thiazole ring formation. youtube.com |

| Multicomponent Reactions (MCRs) | A one-pot reaction combining three or more starting materials. | Excellent | High efficiency, atom economy, and reduced waste. rsc.org |

| Cyclocondensation | Reaction of a thiosemicarbazone with agents like ethyl chloroacetate. | Good | A common route to produce thiazolidinone and methylthiazole derivatives from a common precursor. researchgate.net |

Synergistic Integration of Experimental and Computational Paradigms for Profound Molecular Understanding

The integration of computational chemistry with experimental work is essential for modern drug discovery and chemical biology. For this compound, this synergy would be critical for accelerating research and gaining deeper insights.

Molecular Docking and Dynamics: In silico docking studies can predict the binding modes of the compound and its analogs within the active sites of potential protein targets. nih.govdntb.gov.ua These predictions can guide the design of new analogs with improved binding affinity. Molecular dynamics simulations can then be used to assess the stability of the predicted protein-ligand complexes over time.

Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to understand the electronic properties of the molecule, such as its electrostatic potential and frontier molecular orbitals. mdpi.com This information is valuable for explaining its reactivity and interaction with biological targets.

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs before they are synthesized. nih.gov This allows researchers to prioritize compounds with more drug-like properties, saving time and resources. This integrated approach has been successfully applied to other sulfonamide-thiazole derivatives to identify promising candidates for further development. dntb.gov.uanih.gov

By combining the predictions from these computational models with the results of in vitro and in vivo experiments, a comprehensive understanding of the molecular basis of action for this compound can be achieved, paving the way for its development as a valuable chemical tool or therapeutic lead.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.